molecular formula C20H20IN3O2S2 B11094691 4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11094691
M. Wt: 525.4 g/mol
InChI Key: KFYOESMGKDLIFJ-UHFFFAOYSA-N
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Description

4-Iodoaniline: 4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline ) is a chemical compound with the molecular formula C₁₆H₁₈N₄O₂S₂I . Let’s break down its structure:

  • The aniline core (C₆H₅NH₂) provides the aromatic backbone.
  • The iodine atom (I) is attached to the benzene ring.
  • The thiazole ring (C₃H₃NS₂) contributes to its heterocyclic structure.
  • The pyrrolidine group (C₄H₉N) is connected via a sulfonyl bridge.

Preparation Methods

Synthetic Routes::

    Iodination of Aniline:

    Thiazole Formation:

Industrial Production::
  • Industrial-scale production typically involves batch or continuous processes.
  • Precise conditions and catalysts vary based on the specific method employed.

Chemical Reactions Analysis

    Oxidation: 4-iodoaniline can undergo oxidation to form 4-iodo-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.

    Reduction: Reduction of the nitro group yields 4-amino-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.

    Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines or thiols).

    Common Reagents: Iodine, reducing agents (e.g., SnCl₂), and nucleophiles.

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel organic molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have applications in drug discovery or as a pharmacophore.

    Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific interactions with biological targets.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other halogenated anilines, thiazole derivatives, and sulfonyl-containing compounds.

    Uniqueness: The combination of iodine, thiazole, and pyrrolidine moieties sets it apart.

Properties

Molecular Formula

C20H20IN3O2S2

Molecular Weight

525.4 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20IN3O2S2/c1-23-19(14-27-20(23)22-17-8-6-16(21)7-9-17)15-4-10-18(11-5-15)28(25,26)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3

InChI Key

KFYOESMGKDLIFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CSC1=NC2=CC=C(C=C2)I)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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